molecular formula C19H12ClFN4O2S B2719625 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol CAS No. 946235-98-9

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol

Cat. No. B2719625
M. Wt: 414.84
InChI Key: HUENTJCHIPICGW-UHFFFAOYSA-N
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Description

The compound “2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol” is a complex organic molecule. It contains several functional groups including a 1,2,4-oxadiazole ring, a pyrimidinol ring, and two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Polyimide Synthesis : A study by Tapaswi et al. (2015) explored the synthesis of transparent polyimides (PIs) using derivatives including 2,2'-Bis(thiophenyl)benzidine and 2,2'-bis(4-chlorothiophenyl)benzidine. These PIs showed high refractive indices and small birefringences, indicating potential use in high-performance optical materials (Tapaswi et al., 2015).

  • Crystal Structure Analysis : Research by Kang et al. (2015) on a related compound, nuarimol, revealed insights into its crystal structure. The study detailed the dihedral angles between the planes of the pyrimidine ring and the chlorophenyl and fluorophenyl rings. These structural insights are crucial for understanding the physical and chemical properties of similar compounds (Kang et al., 2015).

  • Antibacterial Properties : Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which demonstrated potential as antibacterial agents against both gram-negative and gram-positive bacteria. This study highlights the potential of such compounds in developing new antibacterial drugs (Siddiqui et al., 2014).

  • Thiazolopyrimidine Derivatives : A study by Selvam et al. (2012) synthesized thiazolopyrimidine derivatives, including compounds with a 4-chlorophenyl group. These compounds showed significant antinociceptive and anti-inflammatory activities, indicating their potential use in pain and inflammation management (Selvam et al., 2012).

  • Antifolate Inhibitors : Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. These compounds showed potential as antitumor and antibacterial agents. The study provides valuable insights into the use of such compounds in cancer therapy (Gangjee et al., 1996).

  • Antimicrobial and Anticancer Agents : Research by Hafez et al. (2016) involved the synthesis of novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds exhibited promising antimicrobial and anticancer activities, suggesting their potential use in therapeutic applications (Hafez et al., 2016).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could involve further testing of its biological activity, potential side effects, and efficacy in clinical trials .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2S/c20-13-5-1-12(2-6-13)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-3-7-14(21)8-4-11/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUENTJCHIPICGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-(4-fluorophenyl)pyrimidin-4-OL

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